Superior Anti-HIV-1 Activity of 2',5'-Dideoxyinosine in Resting PBMCs Compared to AZT and d4T
In a direct comparative study of dideoxynucleoside analogs, 2',5'-dideoxyinosine (ddI) demonstrated significantly greater anti-HIV-1 activity than azidothymidine (AZT) and dideoxythymidine (d4T) in resting peripheral blood mononuclear cells (R-PBMs). The comparative order of potency was ddC > ddI > AZT and d4T [1]. This highlights a key differentiator for ddI: its retained activity in non-dividing immune cells, which is critical for targeting viral reservoirs.
| Evidence Dimension | Anti-HIV-1 activity in resting PBMCs |
|---|---|
| Target Compound Data | ddI > AZT and d4T |
| Comparator Or Baseline | ddC (most potent), AZT (lower potency), d4T (lower potency) |
| Quantified Difference | ddI > AZT and d4T (exact ranking, quantitative EC50 values not provided in abstract) |
| Conditions | Resting peripheral blood mononuclear cells (R-PBMs) in vitro |
Why This Matters
This data justifies the selection of ddI over AZT or d4T for studies focusing on viral latency or reservoirs in resting CD4+ T cells, a critical aspect of HIV cure research.
- [1] Shirasaka T, Chokekijchai S, Yamada A, Gosselin G, Imbach JL, Mitsuya H. Comparative analysis of anti-human immunodeficiency virus type 1 activities of dideoxynucleoside analogs in resting and activated peripheral blood mononuclear cells. Antimicrob Agents Chemother. 1995;39(11):2555-9. View Source
